molecular formula C10H7NO4S3 B12570168 4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzene-1-sulfonic acid CAS No. 303154-35-0

4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzene-1-sulfonic acid

Cat. No.: B12570168
CAS No.: 303154-35-0
M. Wt: 301.4 g/mol
InChI Key: LNSHEIHQRFZLLE-UHFFFAOYSA-N
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Description

4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzene-1-sulfonic acid is a complex organic compound that features a thiazolidine ring fused with a benzene sulfonic acid group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzene-1-sulfonic acid typically involves the condensation of primary amines with carbon disulfide and dialkyl maleates. This reaction forms the corresponding alkyl (3-R-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetates, which are then further processed to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for yield, purity, and scalability. The use of green chemistry principles, such as atom economy and cleaner reaction profiles, may also be employed to enhance the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzene-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields and product stability .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound .

Mechanism of Action

Properties

CAS No.

303154-35-0

Molecular Formula

C10H7NO4S3

Molecular Weight

301.4 g/mol

IUPAC Name

4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzenesulfonic acid

InChI

InChI=1S/C10H7NO4S3/c12-9-8(17-10(16)11-9)5-6-1-3-7(4-2-6)18(13,14)15/h1-5H,(H,11,12,16)(H,13,14,15)

InChI Key

LNSHEIHQRFZLLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)S(=O)(=O)O

Origin of Product

United States

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